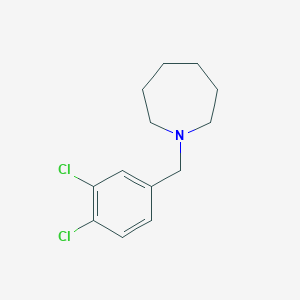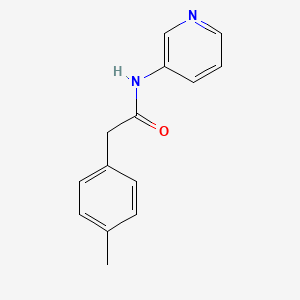
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea, also known as APEU, is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. APEU has been extensively studied for its pharmacological properties, and its synthesis method has been optimized for laboratory use.
Mecanismo De Acción
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). This compound also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been found to exhibit neuroprotective effects by reducing neuronal damage and improving cognitive function. It has been shown to enhance the activity of antioxidant enzymes and reduce lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea has several advantages for laboratory experiments. It exhibits potent pharmacological properties, and its synthesis method has been optimized for laboratory use. This compound can be easily purified through recrystallization or column chromatography. However, this compound also has some limitations. It is relatively unstable in solution and can undergo hydrolysis under certain conditions. This compound is also sensitive to light and heat, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea. One area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of research is the optimization of the synthesis method for this compound to improve the yield and purity of the product. Further studies are also needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Additionally, the safety and toxicity of this compound need to be evaluated in preclinical and clinical studies.
In conclusion, this compound is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound exhibits potent pharmacological properties, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis method for this compound has been optimized for laboratory use, and various modifications have been made to improve the yield and purity of the product. Further research is needed to elucidate the mechanism of action of this compound and its potential applications in drug development.
Métodos De Síntesis
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea can be synthesized through a reaction between 3-acetylphenyl isocyanate and 2-ethoxyaniline in the presence of a catalyst. The reaction can be carried out under mild conditions, and the yield is high. The synthesized product can be purified through recrystallization or column chromatography. The synthesis of this compound has been optimized for laboratory use, and various modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16-10-5-4-9-15(16)19-17(21)18-14-8-6-7-13(11-14)12(2)20/h4-11H,3H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOPVXXBARZITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)
![2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5765205.png)
![N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5765208.png)

![N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5765221.png)




![N,N-dimethyl-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5765265.png)